

## USP7 Inhibitors: A Double-Edged Sword? The Differential Upregulation of USP22

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HBX 41108 |           |
| Cat. No.:            | B1672952  | Get Quote |

For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapies is a continuous endeavor. Ubiquitin-specific protease 7 (USP7) has emerged as a promising therapeutic target due to its critical role in regulating the stability of numerous oncoproteins and tumor suppressors. However, recent evidence reveals a potential compensatory mechanism that could limit the efficacy of USP7 inhibitors: the upregulation of USP22, another deubiquitinase implicated in cancer progression. This guide provides a comparative analysis of this phenomenon, supported by experimental data, to aid in the strategic development of next-generation cancer therapies.

### Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in cellular processes by removing ubiquitin tags from target proteins, thereby rescuing them from proteasomal degradation.[1][2] Its substrates include key players in cancer biology, such as the tumor suppressor p53 and its primary E3 ligase, MDM2.[1][3][4] Inhibition of USP7 is therefore an attractive strategy to destabilize oncogenic proteins and reactivate tumor suppressor pathways.[5][6] However, a growing body of evidence indicates that targeting USP7 can lead to an unintended consequence: the upregulation of Ubiquitin-Specific Proteptidase 22 (USP22).[7][8][9][10]

USP22 is a component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex and is itself linked to oncogenesis, therapy resistance, and poor prognosis in various cancers.[7][11][12] The upregulation of USP22 following USP7 inhibition may, therefore, counteract the intended



therapeutic effects by activating its own downstream pro-cancerous signaling pathways.[7][9] [10] This guide compares the effects of different USP7 inhibitors on USP22 expression, presents the underlying molecular mechanism, and provides detailed experimental protocols for researchers to investigate this phenomenon in their own work.

# Comparative Analysis of USP7 Inhibitors on USP22 Upregulation

Studies have shown that various small molecule inhibitors of USP7 induce a dose-dependent increase in USP22 protein levels in cancer cell lines. This effect has been observed with structurally distinct inhibitors, suggesting it is an on-target effect of USP7 inhibition rather than an off-target artifact of a specific chemical scaffold.[7]

| USP7 Inhibitor | Cancer Cell<br>Line(s)          | Observed<br>Effect on<br>USP22                   | Putative<br>Mechanism                                       | Reference |
|----------------|---------------------------------|--------------------------------------------------|-------------------------------------------------------------|-----------|
| FT671          | A549 (Lung),<br>HCT116 (Colon)  | Dose-dependent upregulation of USP22 protein.    | Transcriptional upregulation, possibly via SP1 degradation. | [7]       |
| P5091          | H1299 (Lung),<br>HCT116 (Colon) | Significant<br>upregulation of<br>USP22 protein. | Not explicitly stated, but presumed to be similar to FT671. | [7]       |
| HBX41108       | H1299 (Lung)                    | Dramatic<br>upregulation of<br>USP22 protein.    | Not explicitly stated, but presumed to be similar to FT671. | [7]       |

## **Signaling Pathway and Experimental Workflow**

The proposed mechanism for USP22 upregulation upon USP7 inhibition involves the transcription factor SP1. USP7 inhibition is thought to promote the degradation of SP1, which may act as a transcriptional repressor of the USP22 gene. The reduction in SP1 levels



consequently leads to de-repressed transcription of USP22 and an increase in USP22 protein. This elevated USP22 can then deubiquitinate and stabilize its own downstream targets, such as the oncoprotein c-Myc, potentially mitigating the anti-tumor effects of USP7 inhibition.[7][9]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ubiquitin-specific peptidase 22 functions and its involvement in disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin Specific Peptidase 22 Regulates Histone H2B Mono-Ubiquitination and Exhibits Both Oncogenic and Tumor Suppressor Roles in Cancer [mdpi.com]
- To cite this document: BenchChem. [USP7 Inhibitors: A Double-Edged Sword? The
  Differential Upregulation of USP22]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1672952#upregulation-of-usp22-as-a-differential-effect-of-usp7-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com